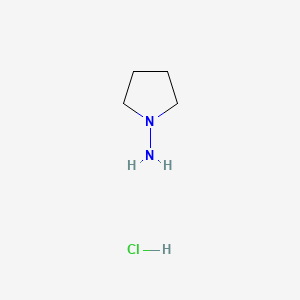

Pyrrolidin-1-amine hydrochloride

説明

Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry and Drug Discovery

The pyrrolidine ring is a fundamental scaffold in heterocyclic chemistry and is of paramount importance in the field of drug discovery. researchgate.netnih.govnih.gov This five-membered nitrogen heterocycle is a common feature in a multitude of natural products, particularly alkaloids, and is a core structure in numerous synthetic compounds with a wide array of biological activities. tandfonline.comtandfonline.comnih.gov Its prevalence is highlighted by its presence in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov

The significance of the pyrrolidine moiety stems from several key characteristics:

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a three-dimensional structure that allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.govnih.gov

Stereochemistry: The presence of stereogenic centers in the pyrrolidine ring allows for the synthesis of various stereoisomers, where the spatial orientation of substituents can significantly influence the biological activity and binding affinity to target proteins. researchgate.netnih.govnih.gov

Physicochemical Properties: The pyrrolidine nucleus can be modified to fine-tune crucial physicochemical properties of a molecule, such as solubility and basicity, which are critical for its pharmacokinetic profile. nih.govpharmablock.com The nitrogen atom in the ring can act as a hydrogen bond donor or acceptor, further influencing interactions with biological targets. pharmablock.com

Versatility as a Scaffold: The pyrrolidine ring serves as a versatile scaffold for the development of novel therapeutic agents. researchgate.nettandfonline.com Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comtandfonline.com

Evolution of Research on N-Aminopyrrolidine Derivatives

Research into N-aminopyrrolidine derivatives has evolved to explore their potential in various areas of chemistry and pharmacology. These compounds, characterized by an amino group attached to the nitrogen atom of the pyrrolidine ring, serve as important intermediates and synthons in organic synthesis. researchgate.netrsc.org

Early research often focused on the fundamental synthesis and reactivity of these compounds. For instance, methods were developed for the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate (B1144303) to produce 1-aminopyrrolidin-2-one, a key precursor for other derivatives. researchgate.net Further studies have explored the synthesis of N-aminomethylpyrrolidin-2-ones through the reaction of 1-chloromethylpyrrolidin-2-ones with primary and secondary amines. rsc.org

More recent research has delved into the specific applications of N-aminopyrrolidine derivatives. For example, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine has been utilized as a chiral auxiliary in the asymmetric synthesis of organic acids. sigmaaldrich.com This highlights a shift towards using these derivatives to control stereochemistry in complex molecule synthesis.

Furthermore, investigations into the biological activities of N-aminopyrrolidine derivatives have been a significant area of focus. Studies on pyrrolidine analogues of biologically active molecules have explored how modifications, such as the introduction of an N-acetylamino group, can impact their inhibitory effects on enzymes like β-N-acetylhexosaminidases. nih.gov The synthesis and evaluation of new pyrrolidine-2-one derivatives for antibacterial activity also demonstrate the ongoing interest in the therapeutic potential of this class of compounds. researchgate.net

Contextualizing Pyrrolidin-1-amine Hydrochloride within Modern Chemical Synthesis and Applications

This compound serves as a valuable reagent and building block in modern chemical synthesis, contributing to the construction of more complex molecules. ontosight.aiontosight.ai Its utility lies in the reactive primary amine group attached to the pyrrolidine nitrogen, which can readily participate in a variety of chemical transformations. ontosight.ai

In the realm of pharmaceutical synthesis , this compound can act as an intermediate for the creation of new drug candidates. ontosight.ai The pyrrolidine scaffold is a well-established pharmacophore, and introducing the N-amino functionality provides a handle for further molecular elaboration and diversification. tandfonline.comnih.gov

Within organic synthesis , this compound is employed in the construction of various heterocyclic systems and as a precursor for generating azomethine ylides for cycloaddition reactions. acs.orgorganic-chemistry.org These reactions are powerful tools for creating structurally diverse pyrrolidine-containing molecules. The hydrochloride form ensures stability and good solubility in reaction media. ontosight.ai

Recent synthetic methodologies have focused on developing more efficient and selective ways to synthesize pyrrolidine derivatives. acs.orgorganic-chemistry.orgnih.gov This includes iridium-catalyzed reductive generation of azomethine ylides from amides and lactams for the synthesis of highly substituted pyrrolidines. acs.org The development of such advanced synthetic methods underscores the ongoing importance of pyrrolidine-based building blocks like this compound.

The application of pyrrolidine derivatives extends to materials science and the development of novel psychoactive substances, where the core structure is modified to alter its properties and effects. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H11ClN2 | ontosight.ai |

| Alternate Molecular Formula | C4H10N2 · HCl | ontosight.ai |

| Molecular Weight | 122.60 g/mol | 3wpharm.com |

| Alternate Molecular Weight | 122.59 g/mol | ontosight.ai |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| Solubility | Highly soluble in water and polar organic solvents | ontosight.ai |

| CAS Number | 63234-71-9 | 3wpharm.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

pyrrolidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1389313-46-5 | |

| Record name | 1-Pyrrolidinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90979271 | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-71-9 | |

| Record name | 1-Aminopyrrolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Pyrrolidin 1 Amine Hydrochloride

Asymmetric Synthesis Approaches for Chiral Aminopyrrolidine Derivatives

The synthesis of chiral aminopyrrolidine derivatives is a significant area of research due to their prevalence in biologically active compounds and their use as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.comnih.gov Various strategies have been developed to control the stereochemistry of these important molecules.

Enantioselective Catalysis in Pyrrolidin-1-amine Hydrochloride Synthesis

Enantioselective catalysis provides a powerful tool for the synthesis of chiral aminopyrrolidine derivatives, offering high levels of stereocontrol. A notable example is the palladium(II)-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids. This method has been successfully applied to a wide range of amines, including pyrrolidines, using chiral phosphoric acids as anionic ligands. nih.gov

In a specific study, the use of a bulky 2,4,6-triisopropylbenzothioamide directing group on the pyrrolidine (B122466) substrate, in combination with a BINOL-derived phosphoric acid (PA2), afforded the desired α-arylated pyrrolidine with an encouraging 83:17 enantiomeric ratio (er). nih.gov This demonstrates the potential of chiral anions to induce enantioselectivity in C-H activation reactions.

Another approach involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides and alkenes. nih.gov The use of a chiral phosphoramidite (B1245037) ligand in combination with a silver salt has been shown to afford highly substituted pyrrolidines with excellent enantioselectivity (up to 99% ee). nih.gov This method provides access to cis-3,4-diaminopyrrolidine derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

The following table summarizes the key aspects of these enantioselective catalytic methods:

| Catalyst/Ligand | Reaction Type | Substrate | Key Features | Ref |

| Pd(II) / Chiral Phosphoric Acid (PA2) | α-C-H Arylation | N-thioacyl-pyrrolidine | Enantioselective C-H functionalization | nih.gov |

| Silver Perchlorate / Phosphoramidite Ligand | 1,3-Dipolar Cycloaddition | Imino esters and (Z)-nitroalkenes | High endo-diastereoselection and enantioselectivity | nih.gov |

Diastereoselective Strategies and Chiral Auxiliary Applications

Diastereoselective strategies often employ chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be removed after the desired stereocenter has been established.

One prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgnih.gov These have been utilized in the synthesis of complex molecules by directing asymmetric alkylation and aldol (B89426) reactions, thereby setting multiple stereocenters with high diastereoselectivity. wikipedia.org For instance, in the synthesis of the macrolide cytovaricin, an oxazolidinone auxiliary was instrumental in controlling the stereochemistry of nine stereocenters. wikipedia.org

Another versatile chiral auxiliary is trans-2-phenyl-1-cyclohexanol, which has been used in ene reactions to produce the desired anti adduct as the major product with a high diastereomeric ratio. wikipedia.org Camphorsultam and pseudoephedrine are other well-established chiral auxiliaries that have found broad application in asymmetric synthesis. wikipedia.org

In the context of pyrrolidine synthesis, chiral auxiliaries can be used to control the stereochemistry during the formation of the pyrrolidine ring or in subsequent functionalization steps. For example, a chiral auxiliary can be attached to an acyclic precursor to direct a diastereoselective cyclization reaction. mdpi.com A tandem hydroamination/semipinacol rearrangement controlled by a chiral auxiliary has been used to assemble the pyrrolidine ring with excellent stereocontrol. mdpi.com

The table below highlights some common chiral auxiliaries and their applications:

| Chiral Auxiliary | Typical Application | Stereochemical Control | Ref |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | High Diastereoselectivity | wikipedia.orgnih.gov |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | High Diastereoselectivity | wikipedia.org |

| Camphorsultam | Various | High Diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Alkylation | High Diastereoselectivity | wikipedia.org |

Optimization of Chiral Resolution Techniques for this compound Precursors

Chiral resolution remains a crucial technique for obtaining enantiomerically pure compounds, including precursors to this compound. This method involves the separation of a racemic mixture into its constituent enantiomers.

One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) involved the resolution of enantiomers through their camphanic ester derivatives. nih.gov A Mitsunobu reaction with (S)-(−)-camphanic acid was employed to form the diastereomeric esters, which could then be separated. Subsequent hydrolysis of the separated ester provided the desired chiral precursor in excellent yield. nih.gov

Enzymatic resolution offers a highly selective alternative to classical resolution. Lipases, for instance, can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated forms. sigmaaldrich.com This biotechnological approach can be performed on a large scale. sigmaaldrich.com

Novel Synthetic Routes for this compound and its Analogues

The development of novel synthetic routes to this compound and its analogues is driven by the need for more efficient, versatile, and environmentally friendly methods.

Direct Amination Reactions for Pyrrolidine Ring Functionalization

Direct amination reactions offer an atom-economical approach to functionalize the pyrrolidine ring by forming a C-N bond directly. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been developed to produce α-CN pyrrolidines with good yield and regioselectivity. nih.gov This one-pot reaction avoids the need for protection and deprotection steps. nih.gov

Furthermore, a copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective method to synthesize pyrrolidines in good yields. organic-chemistry.org This reaction demonstrates high chemo- and regioselectivity and is tolerant of various functional groups. organic-chemistry.org

Cyclization Reactions for this compound Scaffold Construction

Cyclization reactions are fundamental to the construction of the pyrrolidine ring. A variety of methods have been developed, often featuring tandem or cascade processes to increase molecular complexity in a single operation.

Palladium-catalyzed reactions of γ-(N-acylamino)alkenes and γ-(N-Boc-amino)alkenes with aryl bromides lead to N-acyl- and N-Boc-protected pyrrolidines with high diastereoselectivity. organic-chemistry.org This process forms two new bonds in a single step. organic-chemistry.org

Another approach involves the intramolecular hydroamination of unactivated alkenes catalyzed by palladium. organic-chemistry.org The use of a tridentate ligand on the palladium catalyst effectively suppresses β-hydride elimination, favoring the formation of the desired hydroamination product. organic-chemistry.org

Ring contraction of readily available pyridines offers a novel strategy for pyrrolidine synthesis. nih.gov A photo-promoted ring contraction of pyridines with a silylborane has been reported to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov These products can serve as versatile synthons for further functionalization. nih.gov

The following table summarizes some of these novel synthetic routes:

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Ref |

| Tandem Amination/Cyanation/Alkylation | Copper Catalyst | α-CN Pyrrolidine | One-pot, good regioselectivity | nih.gov |

| Intramolecular C-H Amination | Copper Catalyst | Pyrrolidines | Mild conditions, high selectivity | organic-chemistry.org |

| Palladium-Catalyzed Carboamination | Pd(OAc)₂, S-Phos | N-Acyl/N-Boc Pyrrolidines | High diastereoselectivity | organic-chemistry.org |

| Intramolecular Hydroamination | Palladium Catalyst with Tridentate Ligand | Pyrrolidines | Room temperature, acid-sensitive group tolerance | organic-chemistry.org |

| Photo-promoted Ring Contraction | Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | Utilizes abundant starting materials | nih.gov |

Petasis Reaction and Related Multi-component Approaches for Primary Amine Synthesis

The Petasis borono-Mannich (PBM) reaction stands out as a powerful multi-component reaction (MCR) for the synthesis of substituted amines, including those derived from pyrrolidine. nih.govorganic-chemistry.orgwikipedia.orgmdpi.com This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to generate highly functionalized amines. nih.govacs.org The versatility of the Petasis reaction allows for a broad substrate scope, accommodating various amines, including secondary amines like pyrrolidine, and a wide array of boronic acids. wikipedia.orgmdpi.com

The synthesis of primary amines, a class to which the parent amine of this compound belongs, can be achieved through modifications of the Petasis reaction. For instance, using a protected primary amine or a surrogate that can be later deprotected allows for the formation of the desired primary amine functionality. The reaction's utility is further enhanced by its tolerance of numerous functional groups, which minimizes the need for extensive protecting group strategies. organic-chemistry.org

Multi-component reactions, in general, are highly valued in synthetic chemistry for their efficiency and atom economy, rapidly building molecular complexity from simple starting materials. researchgate.net The Petasis reaction, in this context, provides a direct route to α-amino acids and their derivatives, which are crucial in medicinal chemistry. organic-chemistry.org The reaction can be performed under mild conditions and often without the need for a specific catalyst, although catalytic versions have been developed to enhance stereoselectivity. nih.govmdpi.com

A notable application involves the reaction of secondary amines, such as pyrrolidine, with aldehydes and boronic acids. nih.gov For example, the reaction of salicylaldehydes with secondary amines and boronic acids proceeds smoothly to yield alkylaminophenols. organic-chemistry.org Specifically, reactions involving pyrrolidine have been shown to be effective. nih.govmdpi.com

Table 1: Examples of Petasis Reaction Conditions for Amine Synthesis

| Amine Component | Carbonyl Component | Boronic Acid Component | Catalyst/Conditions | Product Type | Reference |

| Secondary Amines (e.g., Pyrrolidine) | Salicylaldehydes | Aryl/Vinylboronic acids | Chiral BINOL, 0 °C | Alkylaminophenols | mdpi.com |

| Primary Amines | Glyoxylic Acid | Alkenyl/Arylboronic acids | Dichloromethane, RT | α-Amino Acids | organic-chemistry.org |

| Aniline Derivatives | Formaldehyde | Phenylboronic Acid | Toluene, 60 °C | Tertiary Aromatic Amines | acs.org |

| Secondary Amines | Paraformaldehyde | (E)-vinylboronic acid | Not specified | Allylamines | nih.gov |

Mechanistic Investigations of this compound Formation

The formation of this compound is intrinsically linked to the synthesis of its parent amine, N-aminopyrrolidine. The mechanism of reactions like the Petasis reaction, which can be employed for its synthesis, has been a subject of considerable study.

A key mechanistic feature of the Petasis reaction is the initial condensation of the amine and the carbonyl component to form an iminium ion in situ. nih.gov This electrophilic species then reacts with the boronic acid. A proposed mechanism involves the formation of a boronate complex between the boronic acid and the in situ generated iminium species, which facilitates the nucleophilic transfer of the organic group from the boron to the iminium carbon. nih.gov This intramolecular transfer is a key advantage of the Petasis reaction, as its irreversibility often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org The presence of a hydroxyl group adjacent to the carbonyl can accelerate the reaction by activating the boronic acid through the formation of a tetracoordinate boronate intermediate. researchgate.net

Reaction Pathway Elucidation through Isotopic Labeling Studies

While specific isotopic labeling studies on the formation of this compound itself are not extensively detailed in the provided context, such studies are a cornerstone for elucidating reaction mechanisms in organic chemistry. For the Petasis reaction, isotopic labeling could be used to track the fate of specific atoms throughout the reaction pathway. For instance, labeling the oxygen atom of the carbonyl component with ¹⁸O could confirm its removal during the formation of the iminium intermediate. Similarly, deuterium (B1214612) labeling of the amine or the boronic acid's organic substituent would provide definitive evidence for the bond-forming steps.

Transition State Analysis in this compound Synthesis

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states of reactions like the Petasis reaction. nih.gov These studies help in understanding the energetics of the reaction pathway and identifying the rate-determining step. For the Petasis reaction, theoretical calculations have supported the proposed mechanism involving the formation of a tetracoordinate borate (B1201080) intermediate followed by an intramolecular transfer. researchgate.net The highest energy point on the reaction profile is often the transition state for the C-C bond formation. researchgate.net Such analyses are crucial for optimizing reaction conditions and for designing new catalysts to improve efficiency and stereoselectivity.

C-N Bond Cleavage and Skeletal Rearrangements in Pyrrolidine Chemistry

The pyrrolidine ring, while generally stable, can undergo C-N bond cleavage and subsequent skeletal rearrangements under specific conditions. These transformations are significant for accessing diverse molecular scaffolds.

Lewis Acid and Photoredox Catalysis in Pyrrolidine Ring-Opening

Lewis acids can play a crucial role in activating the pyrrolidine ring towards cleavage. By coordinating to the nitrogen atom, a Lewis acid can weaken the C-N bonds, making them more susceptible to nucleophilic attack, which can lead to ring-opening.

More recently, photoredox catalysis has emerged as a powerful tool for initiating challenging chemical transformations. In the context of pyrrolidine chemistry, photoredox catalysis can be used to generate radical intermediates that can undergo C-N bond cleavage. For instance, a photoredox-catalyzed multicomponent Petasis reaction has been developed using alkyltrifluoroborates, expanding the scope of accessible amine derivatives. organic-chemistry.org

Intramolecular Trapping and Cyclization Pathways

The intermediates formed from the ring-opening of pyrrolidine derivatives can be trapped intramolecularly by suitably positioned functional groups, leading to the formation of new cyclic structures. This strategy is a powerful method for skeletal rearrangement and the synthesis of complex heterocyclic systems. For example, tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can lead to the formation of α-CN pyrrolidines. nih.gov These reactions often proceed through cyclization triggered tandem processes, showcasing the versatility of pyrrolidine chemistry in constructing diverse N-heterocycles. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrrolidin-1-amine hydrochloride. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in space.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the pyrrolidine (B122466) ring, COSY spectra would show correlations between the protons at C2 and C3, C3 and C4, and C4 and C5, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. nih.gov This allows for the definitive assignment of each carbon resonance based on the chemical shift of its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. nih.gov This technique is crucial for connecting different parts of a molecule and for identifying quaternary carbons (carbons with no attached protons).

| 2D NMR Technique | Information Obtained | Example of Structural Insight for this compound |

|---|---|---|

| COSY | ¹H-¹H J-coupling correlations | Identifies adjacent protons (H-2/H-3, H-3/H-4, H-4/H-5) in the pyrrolidine ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigns specific carbon signals to their attached protons (e.g., C-2 to H-2). |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Confirms the connection of the amine group to the pyrrolidine ring. |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

For chiral molecules like derivatives of pyrrolidine, determining the enantiomeric excess (ee) is often necessary. Chiral NMR shift reagents are compounds that can be added to the NMR sample to induce chemical shift differences between the signals of the two enantiomers. These reagents, often lanthanide-based complexes, form diastereomeric complexes with the analyte, leading to separate signals for the R and S enantiomers in the NMR spectrum. libretexts.org The integration of these separated signals allows for the direct calculation of the enantiomeric excess. kit.edu

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. A common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com For pyrrolidine derivatives, a characteristic fragmentation involves the loss of the pyrrolidine ring as a neutral molecule. wvu.eduresearchgate.net The analysis of these fragmentation patterns helps to confirm the structure of the original molecule.

| Fragmentation Type | Description | Resulting Fragment |

|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com | Resonance-stabilized iminium ion. youtube.com |

| Loss of Pyrrolidine Ring | Elimination of the neutral pyrrolidine molecule. wvu.eduresearchgate.net | Cation of the remaining part of the molecule. wvu.edu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, the N-H stretching vibrations of the secondary amine and the ammonium salt would be prominent. The N-H stretch of a secondary amine typically appears as a single, sharp peak in the range of 3300-3500 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub C-N stretching vibrations can also be observed in the fingerprint region.

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to identify functional groups and provide information about the molecule's conformation. nih.gov Theoretical calculations can be used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to study the conformational preferences of the pyrrolidine ring. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine Salt) | Stretching | Broad absorption in the 2400-3200 range |

| N-H (Amine) | Stretching | ~3300-3500 (often weak or absent in hydrochloride salt) |

| C-H (Alkane) | Stretching | 2850-2960 pressbooks.pub |

| N-H | Bending | ~1500-1650 |

| C-N | Stretching | ~1000-1250 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

Information regarding the single-crystal X-ray analysis of this compound is not available in the reviewed scientific literature. While X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, such a study has not been reported for this compound.

In a typical X-ray crystallography study, the diffraction pattern of a single crystal is analyzed to produce an electron density map, from which the positions of the individual atoms can be determined. This would allow for the unequivocal determination of the pyrrolidine ring conformation (e.g., envelope or twist) and the precise geometry of the aminium and chloride ions in the crystal lattice. Furthermore, analysis of anomalous dispersion effects could be used to establish the absolute configuration if the compound crystallizes in a chiral space group.

The solid-state analysis would involve an examination of the intermolecular interactions, such as hydrogen bonding between the pyrrolidin-1-aminium cation and the chloride anion, which govern the crystal packing. Understanding these interactions is crucial for comprehending the physical properties of the solid material.

Without experimental data, it is not possible to provide the specific crystallographic parameters, data tables, or a detailed discussion of the research findings for this compound.

Computational Chemistry and Molecular Modeling of Pyrrolidin 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of molecules. These methods provide a detailed picture of electron distribution and orbital interactions, which govern how a molecule interacts with other chemical species.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For pyrrolidine-containing compounds, DFT calculations have been instrumental in understanding their synthesis and reactivity.

Studies have unveiled the mechanism for the stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines. nih.gov DFT calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which forms an open-shell singlet 1,4-biradical. nih.gov The subsequent barrierless collapse of this biradical explains the formation of the stereoretentive cyclobutane product. nih.govacs.org

Furthermore, DFT has been applied to investigate the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines. nih.govacs.org These studies proposed a catalytic cycle involving Cu(I)/Cu(II) pathways, providing a mechanistic understanding that can guide the optimization of synthetic routes. acs.org DFT is also used to study organocatalytic reactions for the synthesis of tetrasubstituted pyrrolidines, highlighting the role of hydrogen bonding in activating the cycloaddition reaction. mdpi.com

Frontier Molecular Orbital (FMO) Analysis of Chemical Interactions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy and localization of these orbitals are key determinants of a molecule's nucleophilic and electrophilic behavior. youtube.comyoutube.com

For pyrrolidine (B122466) and its derivatives, the nitrogen atom's lone pair of electrons typically contributes significantly to the HOMO, making it the primary site for nucleophilic attack. FMO analysis helps rationalize the outcomes of various reactions, such as cycloadditions and substitutions, by identifying the most favorable orbital interactions. researchgate.netnih.gov This theoretical framework is essential for predicting how Pyrrolidin-1-amine hydrochloride and its analogs will interact with biological targets or other reactants, guiding the design of molecules with specific reactivity profiles. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the detailed analysis of ligand-target interactions over time. mdpi.com

For pyrrolidine derivatives, MD simulations have been crucial in validating docking poses and assessing the stability of ligand-protein complexes. In a study of pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1, 100-nanosecond MD simulations confirmed that the designed compounds remained stable within the protein's binding site. nih.govtandfonline.comresearchgate.netbohrium.com Similarly, MD simulations were used to study pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, demonstrating that the compounds form stable complexes with the enzyme. nih.govresearchgate.net

MD simulations are also employed to analyze the flexibility of protein targets, which can be critical for ligand binding. For instance, simulations of Plasmepsin II, an aspartic protease from the malaria parasite, revealed that the enzyme's flap region needed to open sufficiently to accommodate certain pyrrolidine-based inhibitors, a finding that was not apparent from static crystal structures alone. nih.gov This highlights the power of MD in capturing the dynamic nature of biological macromolecules and providing a more realistic model for drug design. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. scispace.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and identify key structural features that influence potency.

Several 3D-QSAR studies have been successfully conducted on pyrrolidine derivatives. For a series of Mcl-1 inhibitors, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.govbohrium.com These models showed good statistical reliability and predictability, with high Q² and R² values, and were used to design new compounds with enhanced inhibitory activity. nih.govresearchgate.netbohrium.com

Similarly, QSAR models have been established for pyrrolidine derivatives targeting other proteins, such as influenza neuraminidase, acetylcholinesterase, and dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.netnih.govnih.gov These studies consistently demonstrate that factors like electrostatic fields, hydrogen bonding capabilities, and the steric bulk of substituents are critical for biological activity. nih.govnih.gov The contour maps generated from these models provide a visual guide, indicating where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Table 1: Summary of QSAR Studies on Pyrrolidine Derivatives

| Target | QSAR Models | Key Statistical Parameters | Primary Findings | Reference |

|---|---|---|---|---|

| Myeloid cell leukemia-1 (Mcl-1) | CoMFA, CoMSIA, HQSAR | CoMFA (Q² = 0.689, R²pred = 0.986) CoMSIA (Q² = 0.614, R²pred = 0.815) | Identified favorable and unfavorable regions for steric and electrostatic contributions to inhibitory activity. | nih.govbohrium.com |

| Acetylcholinesterase (AChE) | Atom-based 3D-QSAR | R² = 0.9639, Q² = 0.8779 | The model successfully predicted the activity of newly synthesized compounds as potent AChE inhibitors. | nih.govresearchgate.net |

| Influenza Neuraminidase (NA) | 3D-QSAR | Q² = 0.560 to 0.611, R² = 0.731 to 0.830 | Elucidated that hydrogen bonds and electrostatic factors highly contributed to the inhibitory activity. | nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | CoMFA, CoMSIA, HQSAR | HQSAR (q² = 0.939, r² = 0.949) | Electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th and 5th positions of the pyrrolidine ring increase activity. | nih.gov |

In Silico Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. mdpi.comfrontiersin.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.

Docking studies on various pyrrolidine derivatives have successfully identified key interactions within the binding sites of their respective targets. For inhibitors of Mcl-1, docking revealed the specific amino acid residues involved in binding, which was later supported by MD simulations. nih.govtandfonline.com In the case of pyrrolidine derivatives targeting influenza neuraminidase, docking studies identified Trp178, Arg371, and Tyr406 as key residues in the active site, with hydrogen bonds and electrostatic interactions being the dominant forces. nih.gov

For pyrrolidin-2-one derivatives targeting acetylcholinesterase, docking scores for the most potent compounds were found to be superior to that of the standard drug donepezil, indicating a strong binding affinity. nih.govresearchgate.net Similarly, docking studies of pyrrolidine derivatives against α-amylase and α-glucosidase, enzymes relevant to type-2 diabetes, showed good correlation with experimental inhibition data, validating the predicted binding modes. nih.govnih.govresearchgate.net These studies consistently underscore the importance of specific interactions, such as hydrogen bonds with key residues and hydrophobic interactions, in determining the binding affinity and inhibitory potency of pyrrolidine-based compounds. nih.govresearchgate.net

Table 2: Summary of In Silico Docking Studies of Pyrrolidine Derivatives

| Target Protein | Key Findings from Docking | Reference |

|---|---|---|

| Myeloid cell leukemia-1 (Mcl-1) | Uncovered the mode of interaction between ligands and key residues of the protein binding site. | nih.govnih.gov |

| Acetylcholinesterase (AChE) | Top compounds showed higher docking scores (−18.59) than the standard drug donepezil (−17.257). Revealed good binding affinity. | nih.govresearchgate.netnih.gov |

| Influenza Neuraminidase | Identified key residues (Trp178, Arg371, Tyr406) and highlighted the importance of hydrogen bonds and electrostatic interactions. | nih.gov |

| α-Amylase and α-Glucosidase | Docking results showed good agreement with experimental inhibitory activity, validating the binding modes of the most potent compounds. | nih.govnih.gov |

| Lipoxygenase (LOX) | Showed that acidic moieties must be placed in a specific orientation in the active site to exhibit inhibitory activity. | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Pyrrolidin-1-amine Hydrochloride Derivatives as Chemokine Receptor Modulators

Chemokine receptors are critical mediators of immune cell trafficking and have been implicated in a range of inflammatory diseases and in viral entry mechanisms. The pyrrolidine (B122466) scaffold has been instrumental in the development of antagonists for these receptors.

The C-C chemokine receptor 5 (CCR5) is a key co-receptor utilized by the R5 strains of HIV-1 to enter host cells, making it a prime target for antiretroviral therapy. wikipedia.org Small-molecule antagonists can bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, locking it in a conformation that prevents its use by the virus. wikipedia.org Derivatives based on a 1,3,4-trisubstituted pyrrolidine core have been developed as potent CCR5 receptor antagonists. nih.govnih.gov These compounds function as entry inhibitors, effectively blocking the virus from infecting immune cells. wikipedia.org

Similarly, the C-C chemokine receptor 2 (CCR2) plays a significant role in recruiting monocytes to sites of inflammation and into tumor microenvironments, marking it as a promising therapeutic target for inflammatory conditions and in immuno-oncology. biorxiv.org Research has shown that dual antagonism of both CCR2 and CCR5 could be beneficial in certain disease contexts, as both receptors are involved in the recruitment of immunosuppressive cells like macrophages. biorxiv.org The development of antagonists often involves targeting an inactive-state-specific tunnel between the receptor's helices, and computational studies have revealed a conserved mechanism for orthosteric antagonism across both CCR2 and CCR5. biorxiv.org

Structure-activity relationship (SAR) studies are essential for optimizing the potency and pharmacokinetic properties of drug candidates. For pyrrolidine-based CCR5 antagonists, SAR studies have focused on modifications to various parts of the molecule. For instance, modifying the 4-(3-phenylprop-1-yl)piperidine side chain of a lead 1,3,4-trisubstituted pyrrolidine antagonist with electron-deficient aromatics or replacing the benzylic methylene with other functional groups was explored to balance antiviral potency with favorable pharmacokinetics. nih.gov

Further studies revealed that the introduction of acidic functional groups into the lead pyrrolidine structure resulted in compounds with enhanced antiviral activities and improved pharmacokinetic profiles. nih.gov The C-terminus of peptide-based modulators can also act as a critical pharmacophore for substance P antagonist activities at the neurokinin 1 (NK1) receptor, while also influencing the address region for opioid receptor agonist activity. nih.gov For synthetic cathinone derivatives containing a pyrrolidine moiety, SAR studies have shown that increasing the length of the α-carbon side chain from a methyl to a propyl group dramatically increases binding affinity at all muscarinic receptor subtypes. nih.gov

Below is a table summarizing the activity of a bifunctional peptide with opioid agonist and substance P antagonist activities.

| Compound ID | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/Ke, nM) |

| 3 | δ-opioid | 10 | 50 (MVD assay) |

| μ-opioid | 0.65 | 13 (GPI assay) | |

| hNK1 | 14 | 26 (GPI assay, Substance P) |

Data sourced from a study on C-terminal modified bifunctional peptides. nih.gov

Exploration as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic potential in a wide range of disorders.

Phosphodiesterase 10A (PDE10A) is highly expressed in the striatal medium spiny neurons of the brain, where it hydrolyzes both cAMP and cGMP. nih.gov By inhibiting PDE10A, the levels of these second messengers are increased, modulating neuronal activity. This mechanism is considered a promising therapeutic strategy for psychotic diseases such as schizophrenia. nih.gov Several pharmaceutical companies have developed PDE10A inhibitors for this indication, with some compounds advancing to clinical trials. nih.gov Research has led to the discovery of potent PDE10A inhibitors derived from a pyrrolidin-1-yl pyrimidine structure. nih.gov For example, a derivative, 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride, was identified as a highly selective PDE10A inhibitor. nih.gov

The table below shows the effect of structural modifications on the efflux ratio (ER), an indicator of brain penetration, for a series of neuronal nitric oxide synthase inhibitors incorporating a pyrrolidine ring. A lower ER suggests better potential for crossing the BBB.

| Compound | Key Structural Feature | Efflux Ratio (ER) in Caco-2 Assay |

| Lead Compound 1 | Tertiary amine tail | 5.9 |

| Analog 9 | Pyrrolidine tail with methyl group | Improved Permeability |

| Analog 21 | Optimized with difluorobenzene and pyrrolidine | 0.8 |

Data sourced from a study on optimizing blood-brain barrier permeability. nih.gov

Role in Anticancer Agent Development

The pyrrolidine scaffold is a privileged structure in the design of anticancer agents, appearing in numerous compounds with diverse mechanisms of action. nih.govresearchgate.net The structural features of the pyrrolidine ring allow it to serve as a versatile building block in the synthesis of molecules that can interfere with the growth and proliferation of cancer cells. nih.gov

Pyrrolidine derivatives have been investigated for their ability to target various cancer-related pathways. For example, some aminopyrrolidine derivatives exhibit potent anticancer effects by targeting key biomarkers such as the epidermal growth factor receptor (EGFR), topoisomerase, and Aurora A kinase. researchgate.net The pyrrolidin-2-one moiety, in particular, has been incorporated into hybrid chemical structures demonstrating significant anticancer properties, including the inhibition of PI3K, a critical enzyme in cell growth and survival pathways. nih.gov

Furthermore, novel spirooxindole pyrrolidine analogs have been synthesized and evaluated for their cytotoxic properties against human lung cancer cell lines, with some compounds showing high potency and the ability to induce apoptosis. rsc.org The development of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety is another area of active research, as these compounds can interfere with nucleic acid synthesis and function in cancer cells. mdpi.com The versatility of the pyrrolidine core continues to make it a valuable scaffold for the discovery of new and effective anticancer therapies. researchgate.netnih.gov

DNA Intercalation and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as replication, transcription, and chromosome segregation. absolutechiral.com Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger cell death, making them attractive targets for anticancer drugs. nih.gov The pyrrolidine nucleus is a key structural feature in several topoisomerase inhibitors.

While research directly implicating this compound in DNA intercalation and topoisomerase inhibition is not prominent, the synthesis of potent topoisomerase I inhibitors often involves the functionalization of a core scaffold with various amine-containing side chains. For instance, the development of 6-N-amino analogues of the indolocarbazole NB-506, a known topoisomerase I inhibitor, highlights the exploration of amino-substituted moieties to enhance anticancer activity. nih.gov This suggests that a simple aminopyrrolidine, such as that derived from this compound, could serve as a valuable building block in the design of novel topoisomerase poisons. The core principle of these inhibitors is to stabilize the transient covalent complex between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to cytotoxic lesions. nih.gov

The indenoisoquinoline class of non-camptothecin topoisomerase I inhibitors provides another example where the core structure is modified to enhance DNA binding and inhibitory activity. These compounds are known to intercalate into DNA, and modifications to their side chains can significantly impact their efficacy. preprints.org The versatility of the pyrrolidine ring makes it a candidate for incorporation into such structures to optimize their pharmacological profile.

Mechanism of Apoptotic Cell Death Induction

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. The pyrrolidine scaffold is found in numerous compounds that have been shown to trigger apoptotic cell death through various mechanisms.

One notable mechanism involves the disruption of the microtubule network. Pyrrolo-1,5-benzoxazepines (PBOXs) are a class of microtubule-targeting agents that contain a pyrrolidine ring and have been shown to induce apoptosis in oral squamous carcinoma cells. whiterose.ac.uk These compounds cause cell cycle arrest in the G2/M phase and ultimately lead to apoptotic cell death. whiterose.ac.uk

Other pyrrolidine derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. For instance, certain spiro-pyrrolidino-oxindoles have been shown to induce apoptosis in human breast cancer cells. researchgate.net The mechanism of action for some of these compounds involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net

While direct studies on the apoptotic-inducing properties of this compound are not available, the prevalence of the aminopyrrolidine moiety in compounds that trigger apoptosis suggests its potential as a precursor or fragment for the development of new pro-apoptotic agents. The structural diversity that can be achieved by modifying the pyrrolidine ring allows for the fine-tuning of biological activity and the exploration of different apoptotic pathways. researchgate.net

Application as Building Blocks for Complex Bioactive Molecules

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active molecules, including many pharmaceuticals and natural products. whiterose.ac.uknih.gov this compound, as a functionalized pyrrolidine, represents a valuable chiral building block for the synthesis of more complex and stereochemically defined molecules.

Chiral Building Blocks in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is high, as the stereochemistry of a drug molecule can significantly influence its efficacy and safety. nih.govenamine.net Chiral building blocks are essential for the efficient construction of these single-enantiomer drugs. The pyrrolidine scaffold, with its potential for multiple stereocenters, is a widely used chiral building block in asymmetric synthesis. whiterose.ac.uk

This compound can serve as a precursor to a variety of chiral pyrrolidine derivatives that are then used in the synthesis of complex targets. For example, the synthesis of enantiopure 1-aminopyrrolizidines, which form the core of the loline alkaloids, utilizes a multi-step sequence starting from chiral precursors to establish the desired stereochemistry. nih.govresearchgate.net While not directly starting from this compound, these syntheses illustrate the principle of using functionalized chiral pyrrolidines to build up molecular complexity.

The development of asymmetric "clip-cycle" synthesis methods for producing substituted pyrrolidines and spiropyrrolidines further highlights the importance of this scaffold. whiterose.ac.uk These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, starting from achiral or racemic precursors that can be derived from simple pyrrolidines. whiterose.ac.uk

Precursors for Antibacterial Agents, Including Quinolone Carboxylates

The quinolone and fluoroquinolone classes of antibacterial agents are highly effective and widely used in the treatment of bacterial infections. Many of the newer generation fluoroquinolones incorporate a substituted pyrrolidine ring at the C-7 position, which has been shown to enhance their antibacterial activity and pharmacokinetic properties.

The synthesis of these modified quinolones often involves the reaction of a quinolone carboxylic acid core with a suitable aminopyrrolidine derivative. mdpi.com For example, the synthesis of novel quinoline carboxamide derivatives with potential antibacterial activity has been reported, where various amines are coupled to the quinoline core. The use of a chiral aminopyrrolidine can lead to improved potency and a better spectrum of activity.

While specific examples detailing the use of this compound in the synthesis of quinolone carboxylates were not found in the provided search results, the general synthetic strategies for these antibacterial agents strongly support the utility of aminopyrrolidines as key precursors. amazonaws.comresearchgate.net The amino group of this compound provides a convenient handle for its attachment to the quinolone scaffold, making it a plausible starting material for the synthesis of novel antibacterial compounds.

Advanced Ligand Design for Transition Metal Catalysis and Organocatalysis

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts due to its rigid, five-membered ring structure and the presence of a stereogenic center at the 2-position in derivatives like proline. These features allow for effective stereochemical control in a wide range of chemical transformations.

Pyrrolidine-based ligands are extensively used in transition metal-catalyzed reactions. mdpi.comuniurb.itnih.govevonik.com The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral environment that influences the stereochemical outcome of the reaction. The development of novel ligands for transition metal catalysis is an active area of research, with a focus on improving catalyst activity, stability, and selectivity. nih.gov The aminopyrrolidine structure could be incorporated into ligand designs to modulate the electronic and steric properties of the resulting metal complexes.

In the realm of organocatalysis, proline and its derivatives are among the most successful and widely used catalysts. mdpi.comnih.gov The secondary amine of the pyrrolidine ring can participate in enamine or iminium ion catalysis, while other functional groups on the ring can provide additional interactions, such as hydrogen bonding, to control the reaction's stereoselectivity. mdpi.com The synthesis of new pyrrolidine-based organocatalysts is a continuous effort to expand the scope of organocatalytic reactions and improve their efficiency. nih.gov For instance, a one-pot asymmetric nitro-Mannich/hydroamination cascade for the synthesis of pyrrolidine derivatives combines the power of organocatalysis and gold catalysis. nih.gov While this compound itself is not a catalyst, it can serve as a versatile starting material for the synthesis of more elaborate chiral pyrrolidine-based ligands and organocatalysts.

Asymmetric Catalysis with Pyrrolidine-Based Organocatalysts

Asymmetric organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively, has become a cornerstone of modern chemical synthesis. beilstein-journals.orgnih.gov Within this field, chiral pyrrolidine derivatives are among the most powerful and widely used catalysts. nih.govmdpi.com This prominence began with the discovery that the natural amino acid L-proline could effectively catalyze asymmetric aldol (B89426) reactions. nih.gov Since then, a vast array of more sophisticated catalysts has been developed by modifying the pyrrolidine core to enhance reactivity and selectivity in a wide range of transformations. nih.govunibo.it

The catalytic power of these molecules typically relies on the secondary amine of the pyrrolidine ring, which can react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the mechanisms of natural aldolase enzymes. nih.gov By decorating the pyrrolidine ring with various substituents, researchers can precisely tune the steric and electronic environment around the reactive center, thereby directing the approach of the substrate to achieve high levels of stereocontrol.

Prominent examples of highly effective pyrrolidine-based organocatalysts include the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts. nih.govbeilstein-journals.org These catalysts have proven to be exceptionally efficient for a variety of chemical transformations. beilstein-journals.org Other successful designs include prolinamides and bifunctional catalysts that incorporate additional hydrogen-bond-donating groups (like thioureas or sulfonamides) to activate the electrophile and organize the transition state, leading to superior stereoselectivity. nih.govunibo.it

The application of these catalysts is extensive, covering key carbon-carbon bond-forming reactions such as:

Aldol Reactions: Creating β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. tandfonline.comtandfonline.com

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.org

Diels-Alder Reactions: Controlling the stereochemistry of cycloaddition reactions. nih.gov

The effectiveness of these catalysts is demonstrated by the high yields and excellent stereoselectivities achieved in various reactions. For instance, a pyrrolidine-oxadiazolone conjugate has been shown to effectively catalyze the asymmetric aldol condensation between aromatic aldehydes and ketones, yielding products with outstanding stereoselectivities (dr >97:3, ee >99.9%). tandfonline.comtandfonline.com

| Catalyst Type | Reaction | Substrates | Result |

| Pyrrolidine-Oxadiazolone Conjugate | Aldol Condensation | Aromatic Aldehydes & Ketones | Diastereomeric Ratio (dr): 97:3, Enantiomeric Excess (ee): >99.9% tandfonline.comtandfonline.com |

| 2-Substituted Pyrrolidines (OC1-OC4) | Michael Addition | trans-β-nitrostyrene & 3-phenylpropionaldehyde | Diastereomeric Ratio (dr): up to 78:22, Enantiomeric Excess (ee): ~68% (syn) beilstein-journals.org |

| N-Prolyl Sulfinamide | Aldol Reaction | Aromatic Aldehydes & Ketones | Enantiomeric Excess (ee) influenced by N-H acidity and steric groups unibo.it |

| Phthalimido-Prolinamide | Aldol Reaction | Aromatic Aldehydes & Ketones | Improved reaction rate and enantioselectivity with small amounts of water unibo.it |

Ligand Effects on Chemo-, Regio-, and Stereoselectivity

Beyond organocatalysis, chiral pyrrolidine derivatives are crucial as ligands in transition-metal-catalyzed reactions. nih.gov A ligand binds to a central metal atom to form a coordination complex, and its structure profoundly influences the catalytic activity and selectivity of the complex. alfachemic.com By carefully designing the pyrrolidine-based ligand, chemists can control the outcome of a reaction in three key ways:

Chemoselectivity: Differentiating between two or more different reactive functional groups in a molecule.

Regioselectivity: Controlling which position of a molecule reacts when multiple sites are available.

Stereoselectivity: Favoring the formation of one stereoisomer over others.

The C₂-symmetry found in many 2,5-disubstituted pyrrolidine derivatives is a particularly effective design feature for chiral ligands. acs.orgrsc.org This symmetry reduces the number of possible competing transition states, often leading to higher enantioselectivity. acs.org

A notable example is the use of chiral C₂-symmetric 2,5-disubstituted pyrrolidines as ligands for diethylzinc additions to aryl aldehydes. In one study, using N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand resulted in the formation of secondary alcohols with high yields (85–95%) and excellent enantiomeric excess (70–96% ee). rsc.orgrsc.org Interestingly, modifying the ligand to an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine not only decreased the enantioselectivity but also caused a complete inversion of the product's stereochemistry for certain substrates, highlighting the dramatic effect of ligand structure. rsc.orgrsc.org

Similarly, in palladium-catalyzed reactions, ligands play a vital role. The development of palladium-catalyzed C(sp³)–H arylation of pyrrolidines has been achieved with excellent regio- and stereoselectivity by using an aminoquinoline auxiliary that acts as an internal directing group and ligand. acs.org This approach allows for selective functionalization at the C(4) position of the pyrrolidine ring, demonstrating precise regiocontrol. acs.org In gold-catalyzed reactions, JohnPhos-type ligands featuring a remote C₂-symmetric 2,5-diarylpyrrolidine have been used to create a defined chiral pocket around the metal center, enabling high enantioselectivities in intramolecular cycloadditions. nih.gov

The data below illustrates how modifications to pyrrolidine-based ligands can impact reaction outcomes.

| Ligand/Catalyst System | Reaction Type | Key Observation |

| (2R,5R)-bis(methoxymethyl)pyrrolidine derivative + Diethylzinc | Alkyl addition to aldehyde | Produces (R)-alcohols with high yield (85-95%) and ee (70-96%) rsc.orgrsc.org |

| (2R,5R)-bis(diarylhydroxymethyl)pyrrolidine derivative + Diethylzinc | Alkyl addition to aldehyde | Produces (S)-alcohols (inversion of selectivity) with lower ee (20-45%) rsc.orgrsc.org |

| Pd-catalyst with C(3)-linked aminoquinoline (AQ) directing group | C(sp³)–H Arylation | High regioselectivity for the C(4) position of pyrrolidine and excellent stereoselectivity acs.org |

| Gold(I) complex with JohnPhos-type ligand featuring 2,5-diarylpyrrolidine | Intramolecular [4+2] Cycloaddition | High enantioselectivity due to a well-defined chiral binding pocket nih.gov |

These examples underscore the power of using the pyrrolidine framework as a tunable scaffold. By systematically altering the substituents on the ring, chemists can fine-tune the ligand's properties to achieve desired levels of chemo-, regio-, and stereoselectivity, which is essential for the efficient and precise synthesis of complex pharmaceutical compounds.

Advanced Analytical and Quality Control Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation and quantification of Pyrrolidin-1-amine hydrochloride from its potential impurities. These techniques offer high resolution and sensitivity, making them ideal for quality control purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar compounds. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

For the analysis of amine compounds, a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) is often utilized. sielc.com The detection is frequently carried out using a UV detector at a specific wavelength. sielc.com The method's selectivity, linearity, and reproducibility are critical parameters that are validated to ensure reliable results. nih.gov HPLC can also be used to estimate drug-to-antibody ratios in immunoconjugates, highlighting its versatility. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 | rsc.org |

| Mobile Phase | Gradient of water and acetonitrile | sielc.com |

| Detection | UV at 235 nm | sielc.com |

| Flow Rate | 0.5 mL/min | sielc.com |

| Injection Volume | 3 µL | sielc.com |

This table provides a general example of HPLC conditions and may need to be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds. It is particularly useful for profiling volatile impurities that may be present in this compound, such as residual solvents or by-products from its synthesis. The method involves separating the volatile components in a gas chromatograph and then detecting them with a mass spectrometer, which provides information about their molecular weight and structure. nih.gov

Derivatization is a common strategy to enhance the volatility and thermal stability of polar analytes like amines, making them amenable to GC-MS analysis. nih.gov For instance, derivatization with reagents like pentafluorobenzyl bromide can create derivatives that are readily detectable. nih.gov GC-MS is highly sensitive and can detect impurities at very low levels. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₄H₁₁ClN₂), elemental analysis is employed to verify its stoichiometric formula by precisely measuring the percentage of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison confirms the identity and purity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 39.19% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 9.05% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 28.92% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 22.85% |

| Total | 122.598 | 100.00% |

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. nih.gov Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com TGA can provide information about the thermal stability of the compound, the presence of residual solvents or moisture, and its decomposition profile. nih.goviaea.org For a hydrochloride salt, TGA can show a weight loss corresponding to the loss of hydrogen chloride upon heating. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point and to study other thermal transitions, such as glass transitions or polymorphic transformations. nih.gov The melting point is a critical quality control parameter that indicates the purity of the compound. echemi.com

Titrimetric Methods for Hydrochloride Content Determination

Titrimetric methods provide a classical and reliable approach for determining the hydrochloride content in amine salts like this compound. saylor.org These methods are based on a chemical reaction between the analyte and a reagent of known concentration (the titrant).

One common approach is an acid-base titration. researchgate.net However, for determining the chloride ion content specifically, a precipitation titration is often employed. In this method, a solution of the amine hydrochloride is titrated with a standardized solution of silver nitrate. The silver ions react with the chloride ions to form a precipitate of silver chloride. The endpoint of the titration, which indicates the complete precipitation of the chloride ions, can be detected using various methods, including potentiometry or conductometry. innovareacademics.in

Conductometric titration, for example, involves monitoring the electrical conductance of the solution as the titrant is added. innovareacademics.in A sharp change in conductance signifies the endpoint. This method is known for its simplicity and accuracy in determining the halide content in pharmaceutical substances. innovareacademics.in

Another approach is back-titration, where a known excess of a reagent is added to the sample, and the unreacted excess is then titrated. researchgate.net This can be particularly useful in complex mixtures. researchgate.net

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyrrolidin-1-amine Hydrochloride Research

The synergy between computational power and chemical research is unlocking new potentials for the development of this compound-based molecules. Artificial intelligence (AI) and machine learning (ML) are becoming pivotal in accelerating the discovery and optimization processes. researchgate.netrsc.org

The use of AI and ML in pharmaceutical research has largely focused on the early stages, such as target identification and generating compound libraries. researchgate.net For pyrrolidine-based scaffolds, computational techniques like Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Hologram QSAR (HQSAR) are being employed to build predictive models. alfa-chemistry.commdpi.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For instance, studies on pyrrolidine (B122466) derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target for cancer therapy, have utilized these modeling techniques. alfa-chemistry.commdpi.commdpi.com By analyzing a series of existing derivatives, researchers can create models that predict the inhibitory activity (pIC50) of new, unsynthesized compounds. alfa-chemistry.commdpi.com These models identify which structural features are favorable or unfavorable for activity, guiding the design of more potent and selective inhibitors. alfa-chemistry.commdpi.com The application of these AI/ML-driven approaches to this compound could rapidly generate novel derivatives with high predicted efficacy for various therapeutic targets, significantly reducing the time and resources spent on synthesizing less promising candidates. nih.gov

Table 1: Examples of Predictive Modeling in Pyrrolidine Derivative Research

| Model Type | Application/Target | Key Findings & Predictability | Reference(s) |

| CoMFA, CoMSIA, HQSAR | Mcl-1 Inhibitors | Generated models with good stability and high predictive R² values (e.g., CoMFA R²pred = 0.986), enabling the design of four new potent compounds. | alfa-chemistry.commdpi.com |

| 3D-QSAR, HQSAR | DENV Virus Inhibitors | Developed models with good predictability (e.g., HQSAR Q² = 0.83, R² = 0.95), aiding in understanding structure-activity relationships. | nih.gov |

| CoMFA, CoMSIA, HQSAR | MDM2-p53 Interaction Inhibitors | Created optimal models from 29 compounds to guide the development of new anticancer agents targeting p53. | nih.gov |

| Molecular Docking | Nootropic Activity | Predicted the nootropic potential of new 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives by modeling their interaction with M1-muscarinic receptors. | rsc.org |

The insights gained from predictive modeling are most powerful when coupled with automated synthesis and high-throughput screening (HTS). mdpi.com This combination creates a rapid design-make-test-analyze cycle. mdpi.com Technologies like acoustic dispensing can synthesize large libraries of compounds, such as those based on a pyrrolidine scaffold, on a nanomole scale in formats like 1536-well plates. mdpi.comrsc.org These "on-the-fly" synthesized libraries can then be immediately subjected to HTS assays for biological activity, such as differential scanning fluorimetry (DSF) to identify protein binders. mdpi.com